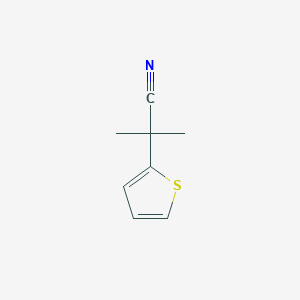

2-Methyl-2-thien-2-ylpropanenitrile

Description

2-Methyl-2-thien-2-ylpropanenitrile is a nitrile-containing organic compound featuring a thiophene (thienyl) substituent. Its structure comprises a central propanenitrile backbone with a methyl group and a thien-2-yl group attached to the same carbon atom.

Properties

IUPAC Name |

2-methyl-2-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXFTJVXIXTDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-thien-2-ylpropanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and isobutyronitrile.

Reaction Conditions: A common method involves a Knoevenagel condensation reaction. This reaction is carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst.

Procedure: The 2-thiophenecarboxaldehyde is reacted with isobutyronitrile under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated for several hours to ensure complete conversion.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-thien-2-ylpropanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Primary amines

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-Methyl-2-thien-2-ylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules, potentially leading to new pharmaceuticals or agrochemicals.

Medicine: Research into its derivatives may yield compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-thien-2-ylpropanenitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thienyl and nitrile groups, respectively. These effects can stabilize or destabilize intermediates, thereby affecting reaction pathways and outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related propanenitrile derivatives are analyzed based on molecular structure, substituent effects, and available physicochemical data.

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects on Reactivity: The thien-2-yl group in this compound introduces aromaticity and sulfur-based electron delocalization, which may enhance electrophilic substitution reactivity compared to non-thiophene analogs like acetone cyanohydrin .

Molecular Weight and Applications: Lower molecular weight compounds like acetone cyanohydrin (85.10 g/mol) are often used as intermediates in organic synthesis but pose significant toxicity risks . Higher molecular weight derivatives (e.g., 222.71–218.29 g/mol in and ) may exhibit improved pharmacokinetic properties, making them candidates for drug discovery.

Functional Group Diversity: The alkylthio group in 3-[(2-Ethylhexyl)thio]-2-methylpropanenitrile enhances lipophilicity, which could improve membrane permeability in biological systems.

Table 2: Physicochemical Properties

Research Implications and Limitations

- Data Gaps : Direct experimental data for this compound are absent in the provided evidence, requiring extrapolation from analogs.

- Synthetic Potential: The thiophene moiety suggests utility in materials science (e.g., conductive polymers) or as a bioisostere for benzene in drug design.

- Safety Considerations: Compounds with nitrile groups (e.g., acetone cyanohydrin ) often require careful handling due to toxicity, implying similar precautions may apply to the thienyl analog.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.